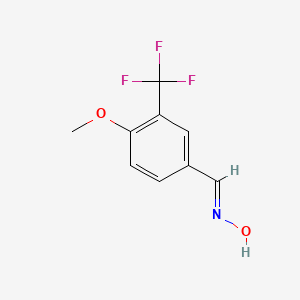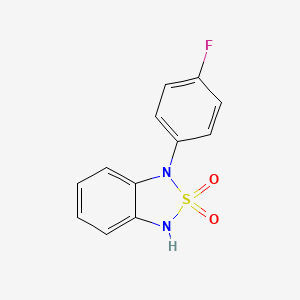
1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that contains a benzothiadiazole core with a fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with sulfur dioxide and a suitable oxidizing agent to form the benzothiadiazole ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A related compound with similar structural features but lacking the fluorophenyl group.
2,1,3-Benzothiadiazole: Another related compound with a different substitution pattern on the benzothiadiazole ring.
Uniqueness
1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics in materials science.
Propiedades
Número CAS |
1033224-62-2 |
|---|---|
Fórmula molecular |
C12H9FN2O2S |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C12H9FN2O2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14-18(15,16)17/h1-8,14H |
Clave InChI |
BFJWBVGJVYOSPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NS(=O)(=O)N2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
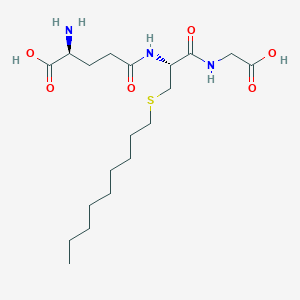
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)
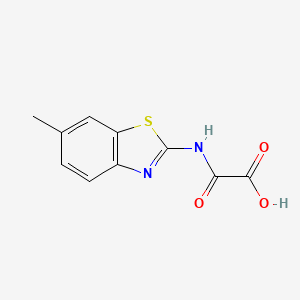

![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
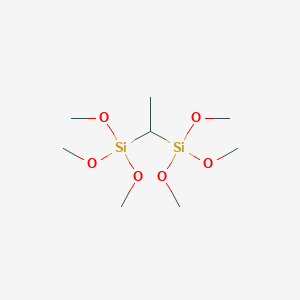
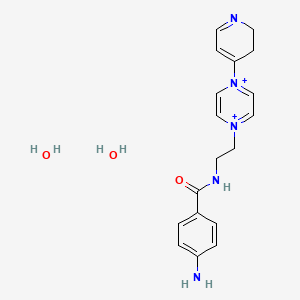
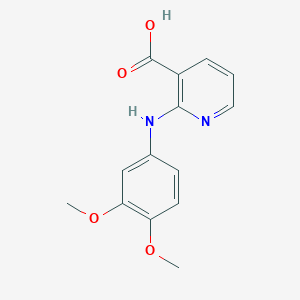
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)
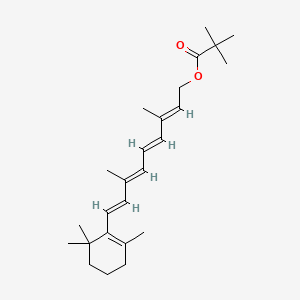
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
